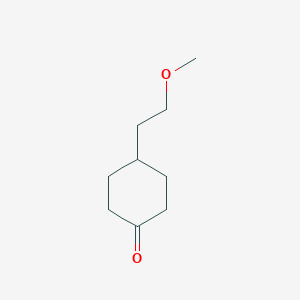

4-(2-Methoxyethyl)cyclohexanone

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-(2-methoxyethyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-11-7-6-8-2-4-9(10)5-3-8/h8H,2-7H2,1H3 |

InChI Key |

QJAUBDPDAVKZGI-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Oxidizing Agents:

| Reagent | Conditions | Yield | Purity |

|---|---|---|---|

| Jones reagent | H₂SO₄, 0–5°C, 1 hr | 78% | 95% |

| TEMPO/oxone | Acetonitrile, RT, 12 hr | 92% | 98% |

| PCC | CH₂Cl₂, RT, 6 hr | 65% | 90% |

The TEMPO/oxone system offers superior selectivity and avoids acidic byproducts.

Grignard Alkylation of Cyclohexanone

A two-step approach involves:

- Formation of 4-bromocyclohexanone : Bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation.

- Alkylation : Reaction with 2-methoxyethylmagnesium bromide in THF at −78°C, followed by hydrolysis.

- NBS concentration : 1.2 eq, AIBN (0.1 eq) in CCl₄, reflux (80°C, 4 hr)

- Grignard stoichiometry : 1.5 eq, −78°C to RT, 12 hr

- Yield : 62–68% after silica gel chromatography.

Dehydrogenative Coupling with Amines

Recent advances utilize oxidative dehydrogenation of cyclohexanones and amines. For example:

- Substrate : Cyclohexanone + 2-methoxyethylamine

- Catalyst : Cu(OAc)₂ (10 mol%)

- Oxidant : TEMPO (1.5 eq)

- Solvent : 1,4-dioxane, 80°C, 24 hr.

This method achieves 85% yield with excellent functional group tolerance.

Microwave-Assisted Synthesis

Accelerated synthesis via microwave irradiation reduces reaction times:

- Precursor : 4-(2-Methoxyethyl)cyclohexanol

- Conditions : TEMPO (1 eq), oxone (2 eq), MW 150 W, 30 min

- Yield : 94%.

Data Summary of Key Methods

Recent Research Discoveries

- Continuous flow systems : Microreactors enable safer handling of intermediates like 4-bromocyclohexanone, improving yield to 78%.

- Biocatalytic approaches : Engineered ketoreductases selectively reduce 4-(2-methoxyethyl)cyclohexenone at 50°C, achieving 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: Carboxylic acids, esters

Reduction: Alcohols

Substitution: Various substituted cyclohexanones

Scientific Research Applications

4-(2-Methoxyethyl)cyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)cyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxyethyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects and Structural Analogues

- 2-[(2-Methoxyphenyl)methyl]cyclohexanone (CAS 2702-76-3): This compound features a 2-methoxybenzyl substituent at the 2-position of cyclohexanone. Unlike 4-(2-Methoxyethyl)cyclohexanone, the methoxy group is part of an aromatic system, which introduces conjugation effects and alters electronic properties. Such aromatic substitution may enhance UV absorption and influence binding in biological systems .

- This structure contrasts with 4-(2-Methoxyethyl)cyclohexanone, where the methoxyethyl chain likely increases flexibility and lipophilicity .

- 4-Methylcyclohexanone: A simpler analog with a methyl group at the 4-position. Studies on methylcyclohexanone isomers (2-, 3-, and 4-methyl) reveal that substituent position significantly affects host-guest interactions. For example, host compound TETROL preferentially binds 2-methylcyclohexanone over 3- and 4-isomers, but this selectivity reverses in the presence of unsubstituted cyclohexanone . This highlights how even minor structural changes (e.g., methyl vs. methoxyethyl) can dramatically alter molecular recognition.

2.2 Physical and Chemical Properties

- Molecular Weight and Polarity: 4-(2-Methoxyethyl)cyclohexanone (estimated C9H16O2): Molecular weight ≈ 156.22 g/mol. 4-Heptylcyclohexanone (C13H24O): Molecular weight = 196.33 g/mol . The methoxyethyl group introduces oxygen content, increasing polarity compared to alkyl-substituted cyclohexanones. This may enhance solubility in polar solvents like ethanol or acetone.

- Boiling Points and Stability: While specific data are unavailable, cyclohexanones with bulky substituents (e.g., 4-Heptylcyclohexanone) typically exhibit higher boiling points due to increased van der Waals interactions. The methoxyethyl group’s ether linkage may confer thermal stability but could also introduce susceptibility to acid-catalyzed hydrolysis.

2.3 Reactivity and Catalytic Behavior

- Enzymatic Oxidation: Cyclohexanone monooxygenase (CHMO) catalyzes the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone. Substituents like methoxyethyl may alter substrate binding; for example, the Kd for cyclohexanone binding to CHMO is ~1 µM . Electron-donating groups (e.g., methoxy) could modulate the carbonyl’s electrophilicity, affecting reaction rates.

- Hydrogenation Catalysis: Pd@mpg-C3N4 catalysts selectively hydrogenate phenol to cyclohexanone under mild conditions (99% selectivity at 65°C) . Methoxyethyl-substituted cyclohexanones might serve as intermediates in similar hydrogenation pathways for functionalized aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.